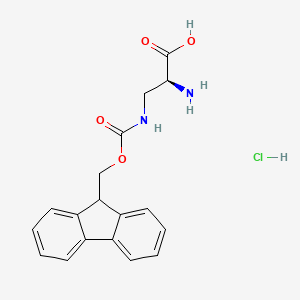

3-(Fmoc-amino)-L-alanine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4.ClH/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQISDBYKQHASPJ-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366009-04-3 | |

| Record name | L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366009-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A-Scientist's-Guide-to-the-Purpose-of-HCl-Salts-in-Fmoc-Amino-Acids

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the chemical form of reagents is not a trivial detail but a critical parameter governing the success of the synthesis. This guide delves into the fundamental reasons for supplying certain Nα-Fmoc-protected amino acids as hydrochloride (HCl) salts. Far from being a mere formulation choice, the use of HCl salts is a strategic decision to enhance the solubility, stability, and handling of amino acid derivatives that would otherwise pose significant challenges. We will explore the underlying chemical principles, the practical implications for synthesis workflows—most notably the requirement for a neutralization step—and provide field-tested protocols to ensure high-purity, high-yield peptide production. This document serves as a technical resource for researchers, chemists, and drug development professionals to demystify the role of the HCl salt and leverage its advantages in modern peptide synthesis.

Introduction: The Foundation of Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has become the predominant methodology for creating synthetic peptides in both academic and industrial settings.[1] Its popularity stems from its use of milder reaction conditions compared to older Boc/Benzyl strategies, the wide availability of diverse building blocks, and its amenability to automation.[1] The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1][]

Each cycle of amino acid addition consists of two primary steps:

-

Deprotection: The removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the resin-bound peptide, typically with a weak base like piperidine, to expose a free amine.[1][3]

-

Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the newly exposed amine on the peptide chain to form a new peptide bond.[3]

To prevent unwanted side reactions and polymerization, the α-amino group of the incoming amino acid must be protected with the Fmoc group, and any reactive side-chain functionalities must also be masked with orthogonal, permanent protecting groups.[1][4] The success of this entire process hinges on the precise and efficient execution of each chemical transformation, which begins with the proper handling and dissolution of the Fmoc-amino acid building blocks.

The Challenge: Problematic Amino Acids and the Need for Formulation

While many Fmoc-amino acids are stable, easily soluble crystalline solids, a subset presents significant handling and chemical challenges. These difficulties are typically rooted in the inherent properties of the amino acid side chains or the overall physicochemical nature of the protected derivative.

-

Poor Solubility: Some Fmoc-amino acids, particularly those with large, hydrophobic protecting groups or those that can form strong intermolecular hydrogen bonds, exhibit poor solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5][6] Poor solubility leads to incomplete dissolution, inaccurate concentration measurements, and ultimately, failed or inefficient coupling reactions.[5] For instance, Fmoc-Arg(Pbf)-OH is known for its solubility challenges in certain solvents.[7][8]

-

Chemical Instability: Certain amino acids are prone to degradation or side reactions. Histidine, for example, is highly susceptible to racemization during the activation step.[9] Its imidazole side chain, if unprotected, can also interfere with the coupling reaction.[4] Other residues, like cysteine, are susceptible to oxidation.[10]

-

Handling Difficulties: Some free-base Fmoc-amino acids are not easily isolated as crisp, crystalline solids. They may exist as amorphous powders, oils, or "gummy" solids that are difficult to weigh accurately and handle consistently, leading to variability in experimental setups.

These challenges necessitate a formulation strategy to improve the physical and chemical properties of these building blocks. The most common and effective strategy is conversion to a salt form, most notably the hydrochloride (HCl) salt.

The HCl Salt as a Strategic Solution

The formation of an HCl salt is a deliberate chemical modification designed to overcome the aforementioned challenges. By reacting the Fmoc-amino acid—which contains a basic α-amino group—with hydrochloric acid, a stable and more manageable ammonium salt is formed.

Mechanism: The Power of Protonation

The core principle behind the effectiveness of the HCl salt is protonation . The acidic proton from HCl is transferred to the most basic site on the Fmoc-amino acid, which is typically the α-amino group. In the case of amino acids with basic side chains like histidine, the side chain may also be protonated.

This simple acid-base reaction has profound consequences on the molecule's properties:

-

Enhanced Solubility: Many free-base amino acids exist as zwitterions in their solid state, with strong ionic interactions and hydrogen bonds that create a stable crystal lattice, reducing their solubility in organic solvents. Protonating the α-amino group disrupts this zwitterionic character. The resulting ammonium salt has weaker lattice energy and is more readily solvated by polar aprotic solvents like DMF, leading to a significant increase in solubility.[11]

-

Improved Stability and Handling: The salt form is often a more stable, crystalline solid with a higher melting point compared to the free base.[11] This crystalline nature makes the compound easier to handle, weigh accurately, and store, ensuring consistency and reproducibility in the lab. Furthermore, the protonated amine is protected from participating in unwanted side reactions during storage. For peptides containing sensitive residues like cysteine, the hydrochloride salt form has been shown to improve stability against oxidation.[10][12]

-

Suppression of Side Reactions: For highly reactive amino acids like histidine, protonation of the imidazole side chain can help prevent side reactions and reduce the risk of racemization during the coupling step.[9][13]

| Feature | Free Base Fmoc-Amino Acid | Fmoc-Amino Acid HCl Salt |

| Chemical Form | R-NH₂ | R-NH₃⁺Cl⁻ |

| Physical State | Often amorphous, oily, or gummy | Typically a stable, crystalline solid |

| Handling | Can be difficult to weigh and handle | Easy to weigh and handle consistently |

| Solubility in DMF/NMP | Variable, can be poor | Generally high |

| Stability | Prone to degradation/side reactions | Enhanced shelf-life and chemical stability[11][12] |

The Critical Workflow Adjustment: In-Situ Neutralization

While the HCl salt provides significant advantages for storage and dissolution, it introduces a mandatory and critical step into the SPPS workflow: neutralization . The protonated α-amino group (R-NH₃⁺) is not nucleophilic and therefore cannot react with the activated carboxyl group to form a peptide bond.

To enable the coupling reaction, the proton must be removed to regenerate the free, nucleophilic amine (R-NH₂). This is accomplished by adding a non-nucleophilic base directly into the coupling reaction mixture, a process known as in-situ neutralization.

The Chemistry of Neutralization and Coupling

The standard procedure involves the addition of a hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction vessel. The stoichiometry is critical:

-

1 equivalent of base is required to neutralize the HCl salt of the Fmoc-amino acid.

-

Additional base is typically required by the coupling reagent itself to facilitate the activation and coupling process.

Therefore, when using an Fmoc-amino acid HCl salt, the amount of base added must be increased accordingly compared to a protocol using a free-base amino acid.

Experimental Protocol: Standard Coupling with an HCl Salt

This protocol outlines a standard manual coupling procedure for an Fmoc-amino acid supplied as an HCl salt.

Reagents:

-

Fmoc-deprotected peptide-resin in a reaction vessel.

-

Fmoc-amino acid HCl salt (e.g., Fmoc-His(Trt)-OH·HCl).

-

Coupling Reagent (e.g., HBTU, HATU).

-

Activation Base (e.g., DIPEA).

-

Solvent: High-purity, amine-free DMF.

Procedure:

-

Preparation of Amino Acid Solution:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid HCl salt and 4 equivalents of the coupling reagent (e.g., HBTU) in DMF.

-

-

Pre-activation and Neutralization:

-

To the vial containing the amino acid and coupling reagent, add 8 equivalents of DIPEA. (4 eq. to neutralize the HCl and 4 eq. for the coupling reaction).

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.[13]

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[13]

-

Agitate the mixture for the recommended coupling time (typically 30-60 minutes).

-

-

Washing and Monitoring:

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates that all free amines have been acylated.[13]

-

Diagram: Workflow for Coupling an Fmoc-Amino Acid HCl Saltdot

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. caymanchem.com [caymanchem.com]

- 9. peptide.com [peptide.com]

- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 11. quora.com [quora.com]

- 12. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

synthesis and purification of 3-(Fmoc-amino)-L-alanine HCl

An In-depth Technical Guide to the Synthesis and Purification of 3-(Fmoc-amino)-L-alanine HCl

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a critical building block in modern peptide synthesis and drug discovery. The document details the underlying chemical principles, provides field-proven experimental protocols, and emphasizes the causality behind methodological choices to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of preparing this specialized amino acid derivative.

Introduction: Strategic Importance of this compound

This compound, systematically known as N-β-(9-Fluorenylmethoxycarbonyl)-L-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid derivative of significant value. Its unique structure, featuring a base-labile Fmoc protecting group on the side-chain (β) amino group and a free α-amino group (as a hydrochloride salt), makes it an essential reagent for incorporating a key cationic or functionalizable residue into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group provides orthogonal protection, as it can be removed under mild basic conditions that do not affect acid-labile side-chain protecting groups, a cornerstone of modern peptide chemistry.

The synthesis of this compound presents a distinct regioselectivity challenge: the preferential protection of the β-amino group over the more nucleophilic α-amino group. This guide outlines a reliable solution-phase methodology to achieve this outcome, followed by a robust purification strategy to yield a high-purity product suitable for demanding applications.

The Chemical Rationale: Principles of Regioselective Synthesis

The core of the synthesis lies in exploiting the differential reactivity of the two amino groups on the L-2,3-diaminopropionic acid backbone. The starting material, L-2,3-diaminopropionic acid monohydrochloride, possesses an α-amino group and a β-amino group.[3] The synthetic strategy is centered on the nucleophilic attack of a deprotonated amino group on an electrophilic Fmoc-donating reagent, typically N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Fmoc-OSu is generally preferred over Fmoc-Cl due to its enhanced stability, ease of handling, and the reduced formation of unwanted side products.[4] The key to achieving the desired β-selectivity lies in carefully controlling the reaction conditions, primarily pH. By maintaining a specific pH range, the nucleophilicity of the β-amino group can be favored for reaction with the Fmoc-donating reagent.

Following the protection step, a meticulous work-up and purification process are essential. The crude product is often contaminated with unreacted starting material, the di-Fmoc-protected byproduct, and other impurities arising from the Fmoc reagent itself.[5] Recrystallization is the most effective and widely used method for purifying Fmoc-amino acids, leveraging solubility differences between the desired product and contaminants to achieve high purity.[6][7]

Experimental Workflow: From Synthesis to Purified Product

The overall process can be visualized as a multi-stage workflow, beginning with the starting materials and culminating in a well-characterized, pure final product.

Caption: Overall workflow for the .

Detailed Experimental Protocols

Part 1: Synthesis of Crude this compound

This protocol describes a standard lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

L-2,3-Diaminopropionic acid monohydrochloride

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane (reagent grade)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Hydrochloric Acid (1M and concentrated)

-

Diethyl Ether

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve L-2,3-diaminopropionic acid monohydrochloride (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient volume to fully dissolve).[4] Stir the solution until all solids are dissolved and cool the flask in an ice bath to 0-5°C. The basic solution deprotonates the amino groups, rendering them nucleophilic.

-

Preparation of Fmoc Reagent: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Fmoc Protection Reaction: Add the Fmoc-OSu solution dropwise to the cold, stirring amino acid solution over a period of 60-90 minutes.[8] Maintaining a low temperature and slow addition rate is critical to maximize the yield of the desired mono-protected product and minimize the formation of the di-Fmoc derivative.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 8-12 hours.

-

Aqueous Work-up: Dilute the reaction mixture with an equal volume of deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[4] Discard the organic layers.

-

Precipitation of Product: Return the aqueous layer to a beaker and cool it in an ice bath. With vigorous stirring, slowly acidify the solution to a pH of 2-3 using 1M HCl, checking the pH with indicator paper.[8] A white precipitate of the crude product will form.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

-

Drying: Dry the crude product under vacuum to a constant weight.

Part 2: Purification by Recrystallization

The crude product from the synthesis step requires purification to remove side products. Recrystallization from a mixed solvent system is highly effective.

Materials and Reagents:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized Water

-

Heating mantle or hot plate, Erlenmeyer flasks, vacuum filtration apparatus

Step-by-Step Procedure:

-

Solvent Preparation: Prepare an ethanol/water solvent system. The optimal ratio must be determined empirically but a starting point of 3:2 ethanol to water is often effective.[6]

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the solvent system portion-wise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[6]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient purification. For maximum yield, the flask can then be placed in a refrigerator or an ice bath for several hours.[9]

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water solvent system to remove any adhering impurities from the mother liquor.

-

Drying: Dry the pure white crystals under vacuum at a temperature not exceeding 50°C to obtain the final product.

Product Characterization and Data

The identity, purity, and quality of the final product must be confirmed through rigorous analytical methods.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The definitive method for assessing purity. A reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% TFA) is standard. Purity should typically exceed 98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure. ¹H NMR will show characteristic peaks for the aromatic protons of the fluorenyl group (~7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl group (~4.2-4.5 ppm), and the protons of the alanine backbone.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, verifying the correct product has been synthesized.

Summary of Product Specifications

| Parameter | Value |

| Systematic Name | N-β-(9-Fluorenylmethoxycarbonyl)-L-diaminopropionic acid HCl |

| Synonyms | Fmoc-Dap-OH·HCl, this compound |

| CAS Number | 487027-89-4[10] |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ |

| Molecular Weight | 378.81 g/mol |

| Appearance | White to off-white crystalline solid[10] |

| Typical Yield | 70-85% (post-purification) |

| Expected Purity (HPLC) | ≥98%[10] |

| Storage Conditions | Store at 2-8°C, desiccated, protected from light. |

Conclusion and Best Practices

The successful are readily achievable through careful control of reaction conditions and meticulous purification techniques. The protocols described in this guide represent a robust and validated approach. For optimal results, researchers should prioritize the use of high-quality reagents, maintain precise temperature and pH control during the synthesis, and employ slow cooling during recrystallization to maximize purity. Rigorous analytical characterization of the final product is paramount to ensure its suitability for downstream applications in peptide synthesis and drug development.

References

-

PrepChem. Synthesis of Fmoc-L-alanine. Available from: [Link]

-

Góngora-Benítez, M., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available from: [Link]

- CN103373940B. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

- CN112110868A. Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents.

-

Sethi, M.K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available from: [Link]

-

Fields, G.B. Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

-

Limal, D., et al. (1996). Purification of Synthetic Peptides Using Reversible Chromatographic Probes Based on the Fmoc Molecule. PubMed. Available from: [Link]

-

Sethi, M.K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

-

Wąsicki, M., et al. (2021). Solid-state chlorine NMR spectroscopy of alanine hydrochloride. ResearchGate. Available from: [Link]

- CN103373940A. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available from: [Link]

-

Pace, J.L., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available from: [Link]

-

McCarty, R.M., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed. Available from: [Link]

-

Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. ResearchGate. Available from: [Link]

-

FooDB. Showing Compound (±)-Alanine (FDB000557). Available from: [Link]

-

LookChem. Fmoc-L-2,3-diaminopropionic acid hydrochloride CAS487027-89-4. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DL -2,3-Diaminopropionic acid 98 54897-59-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. ajpamc.com [ajpamc.com]

- 8. prepchem.com [prepchem.com]

- 9. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. sankai.lookchem.com [sankai.lookchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For researchers, chemists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is paramount. It is a decision that dictates the efficiency, purity, and ultimate success of constructing these complex biomolecules. Among the methodologies available, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has emerged as the predominant choice for solid-phase peptide synthesis (SPPS).[1][] This guide offers a comprehensive exploration of the Fmoc protecting group, delving into the chemical principles that underpin its utility, field-proven protocols for its application, and the critical considerations for navigating the intricacies of Fmoc-based peptide synthesis.

The Principle of Orthogonality: Why Fmoc Chemistry Dominates

Solid-phase peptide synthesis is a cyclical process of sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin.[][3] This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and polymerization.[4] The brilliance of the Fmoc strategy lies in its principle of orthogonality .[5] This means that the conditions used to remove the temporary Fmoc group are fundamentally different from, and compatible with, the conditions required to cleave the final peptide from the resin and remove the permanent side-chain protecting groups.[4][5]

The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] Conversely, the side-chain protecting groups and the linkage of the peptide to the resin are acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for their removal.[4] This orthogonal scheme provides a robust and versatile framework for the synthesis of a wide array of peptides, including those with acid-sensitive residues.[6][]

Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of a weak base for deprotection preserves the integrity of acid-sensitive functionalities within the peptide sequence.[3]

-

Versatility: The Fmoc strategy is compatible with a broad spectrum of amino acid derivatives and solid supports.[1]

-

Amenability to Automation: The mild reaction conditions and straightforward reaction cycles make Fmoc chemistry ideally suited for automated peptide synthesizers, enhancing reproducibility and throughput.[3][6]

-

Real-time Monitoring: The Fmoc group possesses a strong UV absorbance, allowing for the spectrophotometric monitoring of the deprotection step to ensure reaction completion.[4][8]

The Chemistry of Fmoc: Protection and Deprotection Mechanisms

The success of Fmoc-based SPPS hinges on the precise and efficient execution of the protection and deprotection steps. Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing synthesis protocols.

Fmoc Protection of Amino Acids

The Fmoc group is introduced onto the α-amino group of an amino acid through a nucleophilic substitution reaction. The most common reagent for this is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the amino acid in the presence of a mild base, such as sodium bicarbonate, to form a stable carbamate linkage.[9]

The Mechanism of Fmoc Deprotection

Fmoc deprotection is a two-step process initiated by a base, most commonly piperidine.[10]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[10][11]

-

β-Elimination: This is followed by a β-elimination reaction, which leads to the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[4][10]

The excess piperidine in the reaction mixture then acts as a scavenger, reacting with the dibenzofulvene to form a stable adduct, which is washed away.[4]

Caption: Mechanism of Fmoc deprotection using piperidine.

Core Experimental Protocols in Fmoc-SPPS

The following protocols provide a foundational framework for manual Fmoc-based solid-phase peptide synthesis. These can be adapted for automated synthesizers. The quality of solvents, particularly DMF, is critical for successful synthesis; ensure it is amine-free.[12]

Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[12] Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[12]

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for at least 1 hour in a reaction vessel.[12]

-

Amino Acid Activation: In a separate vial, dissolve 1.5 equivalents of the first Fmoc-protected amino acid and 3 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of methanol/DIPEA in DMF.

-

Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.

The SPPS Cycle: Deprotection and Coupling

The core of SPPS is the iterative cycle of deprotection and coupling to elongate the peptide chain.

Protocol for a Single SPPS Cycle:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA or N-methylmorpholine (NMM).[12][14]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes.

-

Monitoring: Perform a qualitative color test (e.g., the Kaiser or ninhydrin test) to confirm the completion of the coupling reaction.[11][15] A positive test (blue color) indicates the presence of free amines and an incomplete reaction.

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat this cycle for each amino acid in the peptide sequence.

Cleavage from the Resin and Final Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Protocol for Cleavage and Deprotection:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[16] For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[16]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Key Reagents in Fmoc Chemistry

The selection of appropriate reagents is critical for maximizing yield and purity.

Deprotection Reagents

While piperidine is the most common deprotection agent, alternatives exist.[10]

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20-50% in DMF | Fast and efficient deprotection.[3] | Can promote side reactions like aspartimide formation; is a controlled substance.[10][17] |

| Piperazine | 10% in DMF/Ethanol | Reduced tendency for aspartimide formation.[10][17] | Slower deprotection kinetics compared to piperidine.[10] |

| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine; not a controlled substance.[10][11] | Can still promote side reactions. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | Very strong base, useful for difficult deprotections.[11] | High risk of side reactions, including racemization.[11] |

Coupling Reagents

Coupling reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. They are broadly classified into carbodiimides and phosphonium/aminium salts.

| Class | Reagent | Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt or OxymaPure to suppress racemization. The urea byproduct is soluble in common solvents.[14][18] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, ideal for solution-phase couplings and bioconjugation.[14] | |

| Aminium/Uronium Salts | HBTU, HCTU, TBTU | Highly efficient and fast-acting. Widely used in automated synthesis. Requires a non-nucleophilic base.[14] |

| Phosphonium Salts | PyBOP, PyAOP | Very effective for sterically hindered couplings.[14] |

Navigating Challenges: Side Reactions and Difficult Sequences

Despite its robustness, Fmoc-SPPS is not without its challenges. Awareness of potential side reactions is the first step toward their mitigation.

-

Aspartimide Formation: A common side reaction involving aspartic acid residues, where the side-chain carboxyl group attacks the peptide backbone, forming a cyclic imide. This can be minimized by using piperazine for deprotection or by protecting the aspartic acid side chain with a bulkier group.[17]

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation step, particularly for certain amino acids like cysteine and histidine. The use of coupling additives like HOBt or OxymaPure helps to suppress this.[14][18]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with proline at the C-terminus.[13][19]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection. Strategies to overcome this include using specialized resins, chaotropic salts, or elevated temperatures.[20]

Conclusion: The Enduring Power of the Fmoc Group

The Fmoc protecting group has fundamentally transformed the landscape of peptide synthesis. Its mild deprotection conditions, orthogonality, and amenability to automation have made it the cornerstone of modern SPPS.[1][4] A thorough understanding of the underlying chemical principles, coupled with the implementation of robust and validated protocols, empowers researchers to synthesize complex peptides with high fidelity. As the demand for synthetic peptides in research and therapeutics continues to grow, the mastery of Fmoc chemistry remains an indispensable skill for the scientific community.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Llaveria, J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1735. Retrieved from [Link]

-

da Silva, V. C., & de Souza, R. O. M. A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(8), 859-869. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 52(5), 411-416. Retrieved from [Link]

-

Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. Retrieved from [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

-

AAPPTEC. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Palasek, S. A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 670-681. Retrieved from [Link]

-

ResearchGate. (2016, March 25). How can I remove Fmoc from solution phase peptide?. Retrieved from [Link]

-

Coro, J., et al. (2008). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 52(2), 118-122. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. ovid.com [ovid.com]

- 18. peptide.com [peptide.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols: Standard Fmoc Deprotection for 3-Amino-L-Alanine Residues

Introduction: Navigating the Nuances of Diamino Acid Chemistry in Fmoc SPPS

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural motifs, and tailored biological activities. 3-Amino-L-alanine (L-α,β-diaminopropionic acid, Dap), with its side-chain primary amine, represents a valuable building block for introducing branching, cyclization, or conjugation sites. However, its bifunctional nature necessitates a robust and orthogonal protection strategy within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of the standard Fmoc deprotection conditions as they apply to peptide sequences containing 3-amino-L-alanine residues. We will delve into the causality behind the standard protocols, the critical role of side-chain protection, and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

The Chemistry of Fmoc Deprotection: A Mechanistic Overview

The Fmoc group is prized for its lability under mild basic conditions, which stands in orthogonal contrast to the acid-labile side-chain protecting groups typically employed in this strategy.[1][2] The standard deprotection is not merely a simple hydrolysis but a specific chemical mechanism known as a β-elimination.[3]

The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the β-carbon (C9) of the fluorenyl ring system.[3] This abstraction is facilitated by the electron-withdrawing nature of the fluorene moiety.[3] The resulting carbanion rapidly undergoes an elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide.[3] The free α-amine of the peptide is liberated in this process.

To prevent the highly electrophilic DBF from undergoing side reactions with the newly liberated amine or other nucleophiles in the system, it is crucial to have a scavenger present.[3] In the standard protocol, the deprotecting agent itself, piperidine, serves as this scavenger, forming a stable adduct that is easily washed away from the resin-bound peptide.[]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Core Directive: Orthogonality in Protecting 3-Amino-L-Alanine

When incorporating 3-amino-L-alanine into a peptide sequence using Fmoc chemistry, the primary challenge is the protection of the side-chain (β) amino group. This protecting group must be completely stable under the repetitive basic conditions used for the removal of the Nα-Fmoc group, yet be removable at a later stage without degrading the peptide. This is the principle of orthogonality.[1][2]

The standard Fmoc deprotection conditions are, therefore, entirely dependent on the selection of an appropriate orthogonal protecting group for the Dap side chain. The most commonly used and commercially available side-chain protecting groups for Fmoc-Dap-OH are:

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to Fmoc Deprotection |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | High: Stable to piperidine.[5] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | High: Stable to piperidine. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine in DMF | High: More stable than Dde. |

| 4-Methyltrityl | Mtt | Mildly Acidic (e.g., 1-2% TFA in DCM) | High: Stable to piperidine. |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst and scavenger | High: Stable to piperidine and acid. |

With a suitable orthogonal protecting group on the side chain, such as Boc, the Nα-Fmoc deprotection of a 3-amino-L-alanine residue follows the standard, well-established protocols for any other amino acid.

Standard Protocol for Nα-Fmoc Deprotection in SPPS

This protocol is applicable for the deprotection of the Nα-Fmoc group from any amino acid, including a properly side-chain protected 3-amino-L-alanine residue, during manual solid-phase peptide synthesis.

Reagents and Materials

-

Peptide-resin with an N-terminal Fmoc-protected amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

-

Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

-

Inert gas (Nitrogen or Argon) for agitation (optional, but recommended)

Deprotection Workflow

Caption: Standard two-stage Fmoc deprotection workflow.

Step-by-Step Procedure

-

Resin Preparation: If the synthesis was paused, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

-

Initial Wash: Wash the resin thoroughly with DMF (3 x 1-minute washes) to remove any residual reagents from the previous step.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate gently (e.g., by bubbling with nitrogen or using an orbital shaker) for 3-5 minutes.[6][7] Drain the solution. This initial, shorter treatment helps to minimize base-catalyzed side reactions.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[6][7]

-

Post-Deprotection Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the piperidine-dibenzofulvene adduct.[8] Inadequate washing can lead to residual base causing premature deprotection of the next amino acid to be coupled.[5]

-

Verification (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample of resin beads to confirm the presence of a free primary amine.[9] A positive result (typically a deep blue color) indicates successful deprotection. If the test is negative (yellow), the deprotection steps (4 and 5) should be repeated.

Causality and Field-Proven Insights:

-

Why 20% Piperidine? This concentration provides a good balance between rapid deprotection and minimizing side reactions. While concentrations from 5% to 55% have been reported, 20% is the most widely accepted standard for its efficiency and reliability.[10]

-

Why a Two-Step Deprotection? The initial short deprotection step quickly removes a significant portion of the Fmoc groups. The second, longer step ensures the reaction goes to completion, which is especially important for sterically hindered amino acids or during the synthesis of long or aggregating peptide sequences.

-

Importance of Fresh Reagents: The deprotection solution should be prepared fresh daily. Piperidine can degrade over time, and the quality of the DMF is critical; it should be amine-free to prevent premature, uncontrolled deprotection.[8]

Protocols for Orthogonal Side-Chain Deprotection of Dap

The true utility of incorporating Fmoc-Dap(side-chain protected)-OH is realized when the side-chain is deprotected on-resin for subsequent modification. Below are protocols for removing the most common orthogonal protecting groups.

Protocol 1: Boc Group Removal

The Boc group is the most common acid-labile protecting group. Its removal is typically performed during the final cleavage of the peptide from the resin.

-

Application: Used when the Dap side-chain amine is to be deprotected simultaneously with all other acid-labile side-chain protecting groups and cleavage from the resin.

-

Procedure: The standard final cleavage cocktail for Fmoc SPPS, typically a mixture containing a high concentration of Trifluoroacetic Acid (TFA) with scavengers (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5), will efficiently remove the Boc group from the Dap side chain.[11]

Protocol 2: Dde or ivDde Group Removal

The Dde and ivDde groups are removed using hydrazine, which allows for selective deprotection on-resin.

-

Application: Ideal for on-resin cyclization, branching, or conjugation prior to final cleavage.

-

Reagents: 2% (v/v) Hydrazine monohydrate in DMF.

-

Procedure:

-

Wash the peptide-resin with DMF (3x).

-

Treat the resin with the 2% hydrazine/DMF solution for 3 minutes. Drain.

-

Repeat the hydrazine treatment two more times (total of 3 treatments).[12]

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of hydrazine.[12]

-

The resin is now ready for the selective modification of the Dap side-chain amine.

-

-

Critical Note: Hydrazine can also remove the Nα-Fmoc group. If the N-terminus must remain protected, it should be protected with a Boc group prior to Dde/ivDde removal.[2]

Protocol 3: Mtt Group Removal

The Mtt group is highly acid-labile and can be removed under very mild acidic conditions that leave other acid-labile groups (like Boc) intact.

-

Application: Orthogonal deprotection on-resin for selective modification.

-

Reagents: 1-2% (v/v) TFA and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

-

Procedure:

-

Swell the resin in DCM.

-

Treat the resin with the 1-2% TFA/TIS in DCM solution. Multiple short treatments (e.g., 10 x 2 minutes) are often more effective than a single long treatment.

-

Monitor the deprotection by adding a drop of TFA to a few beads; a bright orange/yellow color from the Mtt cation indicates cleavage is occurring.[13]

-

Once deprotection is complete, wash the resin with DCM.

-

Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DMF, followed by extensive washing with DMF.[13]

-

Protocol 4: Aloc Group Removal

The Aloc group is removed under neutral conditions using a palladium catalyst, offering another layer of orthogonality.

-

Application: Used when both acid- and base-labile groups must be preserved during selective side-chain deprotection.

-

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.5 equivalents relative to the Aloc group).

-

A scavenger such as Phenylsilane (PhSiH₃) (10-20 equivalents).[6]

-

Anhydrous DCM or DMF under an inert atmosphere.

-

-

Procedure:

-

Swell the peptide-resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

In a separate flask, dissolve the Pd(PPh₃)₄ and the scavenger in anhydrous DCM.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the mixture at room temperature for 1-3 hours.[6]

-

Wash the resin extensively with DCM, a chelating solution (e.g., 0.5% DIPEA in DMF) to remove palladium residues, followed by more DMF and DCM washes.[6]

-

Conclusion

The successful application of standard Fmoc deprotection conditions to peptides containing 3-amino-L-alanine is fundamentally dependent on the implementation of a robust orthogonal protecting group strategy for the side-chain amine. With a stable side-chain protecting group like Boc, Dde, Mtt, or Aloc in place, the universally accepted protocol of a two-step treatment with 20% piperidine in DMF is both efficient and reliable. The choice of the side-chain protecting group should be dictated by the overall synthetic strategy, particularly if on-resin modification of the 3-amino-L-alanine residue is desired. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently incorporate this versatile amino acid into complex peptide structures, expanding the horizons of peptide-based therapeutics and research tools.

References

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

-

Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

- Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of peptide science : an official publication of the European Peptide Society, 11(2), 69–73.

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

Introduction: The Expanding Role of β-Peptides in Drug Discovery

An Application Guide to the Solid-Phase Synthesis of Peptides Containing β-Amino Acids

For decades, peptides synthesized from natural α-amino acids have been a cornerstone of biochemical research and pharmaceutical development. However, their therapeutic application is often hampered by rapid proteolytic degradation and limited conformational diversity. The incorporation of β-amino acids into peptide sequences presents a powerful strategy to overcome these limitations. β-peptides, either as oligomers of pure β-amino acids or as hybrid α,β-peptides, introduce a homologous methylene group into the peptide backbone. This seemingly minor alteration imparts profound changes, including remarkable resistance to enzymatic degradation and the ability to form unique, stable secondary structures (e.g., helices, sheets, and turns) not accessible to their α-peptide counterparts.[1] These properties make β-peptides highly attractive candidates for developing novel therapeutics, from antimicrobial agents to inhibitors of protein-protein interactions.[1][2]

The most efficient and widely adopted method for creating these custom peptides is Solid-Phase Peptide Synthesis (SPPS).[3][4] Pioneered by R.B. Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[3][5]

However, the inclusion of β-amino acids introduces specific challenges. The increased steric bulk and altered nucleophilicity of the β-amino group can lead to slower and less efficient coupling reactions compared to α-amino acids. This necessitates a careful optimization of synthesis strategies, particularly concerning the choice of coupling reagents, reaction conditions, and protecting group schemes. This guide provides a detailed framework and field-tested protocols for the successful solid-phase synthesis of β-peptides, designed for researchers and drug development professionals.

I. Strategic Foundations for β-Peptide Synthesis

A successful synthesis is built upon a robust strategic plan. The choices of resin, protecting groups, and coupling reagents are interconnected and crucial for achieving high purity and yield.

A. The Orthogonal Protection Scheme: The Core of SPPS

Modern SPPS relies on an orthogonal protecting group strategy, where different classes of protecting groups are used for the temporary Nα-amino protection and the permanent side-chain protection.[6] This allows for the selective removal of one type of group without affecting the other. The most prevalent strategy, and the focus of this guide, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[6][7]

-

Nα-Fmoc Group (Temporary): The Fmoc group shields the α-amino group of the incoming amino acid during the coupling step.[4][8] It is stable to acidic conditions but is efficiently removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][][10]

-

Side-Chain Protecting Groups (Permanent): Reactive functionalities on the amino acid side chains (e.g., the ε-amino group of Lysine or the hydroxyl group of Serine) must be masked throughout the synthesis to prevent unwanted side reactions.[11][12][13] In the Fmoc/tBu strategy, these groups are typically acid-labile, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[6][11] They remain intact during the repetitive base-mediated Fmoc deprotection steps and are only removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[6][12]

The elegance of this orthogonality is that it provides precise control over the peptide chain assembly.[6][]

B. Selection of the Solid Support (Resin)

The solid support is the starting point of the synthesis. The choice of resin and its associated linker dictates the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.[14]

-

Wang Resin: This is the most common choice for synthesizing peptides with a C-terminal carboxylic acid. The peptide is linked via an ester bond that is readily cleaved by moderate to strong TFA concentrations.[13][14]

-

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide. It features a more acid-labile linker, allowing the peptide amide to be cleaved under standard TFA conditions.[13][14]

-

2-Chlorotrityl Chloride (2-CTC) Resin: This is an extremely acid-sensitive resin. It is particularly useful for producing fully protected peptide fragments and helps to suppress side reactions like diketopiperazine formation, especially when Proline is one of the first two residues.[13]

For most standard β-peptide syntheses, Wang or Rink Amide resins are excellent starting points.

C. Coupling Reagents: Driving Peptide Bond Formation

The formation of the amide bond between the incoming amino acid's carboxyl group and the resin-bound peptide's free N-terminus is not spontaneous. It requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species.[15] This step is particularly critical for β-amino acids, which are often sterically hindered and couple more slowly than their α-analogs.

While older reagents like dicyclohexylcarbodiimide (DCC) are effective, modern synthesis relies on more efficient and safer aminium/uronium or phosphonium salt-based reagents.[5][16] These reagents generate highly reactive OBt or OAt esters in situ.[16]

| Reagent | Full Name | Class | Key Characteristics & Causality |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | A widely used, cost-effective, and efficient reagent.[5][16] It forms a stable activated OBt ester, which reduces the risk of racemization during coupling.[16] It is a reliable workhorse for many sequences. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Generally more reactive than HBTU. The 7-aza modification in the benzotriazole ring makes the resulting OAt active ester more electron-deficient and thus a better leaving group. This enhanced reactivity is highly beneficial for coupling sterically hindered residues like β-amino acids or for overcoming aggregation.[16] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | A powerful coupling reagent that is particularly effective in difficult couplings.[16] The phosphonium-based activation is very rapid. However, it produces a carcinogenic byproduct (HMPA), leading many labs to prefer aminium/uronium reagents. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | A classic and cost-effective combination. DIC activates the carboxylic acid, which is then trapped by HOBt to form the active ester, minimizing racemization.[17] While effective, it can be slower than aminium/uronium reagents and the urea byproduct of DIC can sometimes be difficult to wash away. |

Expert Recommendation: For sequences containing β-amino acids, HATU is often the reagent of choice due to its superior reactivity, which helps ensure complete and rapid coupling, minimizing the risk of deletion sequences.

II. Detailed Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy and are suitable for manual or automated synthesis. All steps are performed at room temperature unless otherwise noted.

Protocol 1: Resin Preparation and Swelling

Rationale: The resin must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix. This is essential for efficient reactions to occur within the beads.

-

Place the appropriate amount of resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Agitate the resin slurry gently (using a shaker or nitrogen bubbling) for at least 30 minutes to ensure complete swelling.

-

Drain the DMF through the frit.

Protocol 2: The Core SPPS Cycle for β-Amino Acid Incorporation

This cycle is repeated for each amino acid to be added to the peptide chain.[13]

Step 1: Nα-Fmoc Deprotection Causality: The N-terminal Fmoc group on the resin-bound peptide must be removed to expose the free amine for the next coupling reaction.[13]

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes. Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution. The dibenzofulvene-piperidine adduct formed has a characteristic UV absorbance, which can be used for reaction monitoring in automated synthesizers.[8]

Step 2: Resin Washing Causality: All residual piperidine and byproducts must be thoroughly removed. Residual base can neutralize the incoming activated amino acid, preventing coupling.

-

Wash the resin with DMF (5 times, 1 minute each).

-

Wash the resin with Dichloromethane (DCM) (3 times, 1 minute each).

-

Wash the resin with DMF (3 times, 1 minute each).

Step 3: Amino Acid Activation and Coupling Causality: The incoming Fmoc-β-amino acid is pre-activated with a coupling reagent and a base to form the highly reactive species necessary for efficient peptide bond formation. An excess of reagents is used to drive the reaction to completion.

-

In a separate vial, dissolve the Fmoc-β-amino acid (3-5 equivalents relative to resin substitution) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). The base is crucial for abstracting the proton from the carboxylic acid, allowing it to react with the coupling reagent.[16]

-

Allow the activation mixture to stand for 1-2 minutes.

-

Add the activation mixture to the washed resin.

-

Agitate the reaction for 1-4 hours. Note: β-amino acids often require longer coupling times than α-amino acids.

-

Optional but Recommended: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), drain the vessel and repeat the coupling step with a fresh activation mixture ("double coupling").

Step 4: Post-Coupling Wash Causality: Excess activated amino acid and coupling byproducts must be removed to prepare the resin for the next cycle.

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times, 1 minute each).

-

The resin is now ready for the next deprotection cycle (return to Step 1).

Protocol 3: Final Cleavage and Global Deprotection

Rationale: Once the sequence is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed simultaneously. This is achieved with a strong acid cocktail containing "scavengers." Scavengers are nucleophilic reagents that trap the highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive amino acid residues like Tryptophan, Methionine, or Cysteine.

-

After the final coupling and wash, perform a final Fmoc deprotection (Protocol 2, Step 1).

-

Wash the resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A standard, effective, and low-odor cocktail is Reagent B :

-

Trifluoroacetic acid (TFA): 88% (v/v)

-

Phenol: 5% (v/v)

-

Water: 5% (v/v)

-

Triisopropylsilane (TIS): 2% (v/v)[18]

-

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin) in a sealed reaction vessel.

-

Agitate gently at room temperature for 2-4 hours.

-

Filter the resin through the frit, collecting the filtrate (which now contains the peptide) into a clean conical tube.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.[18]

Protocol 4: Peptide Precipitation, Washing, and Isolation

Rationale: The peptide is insoluble in non-polar organic solvents like diethyl ether. Adding the acidic peptide solution to cold ether causes the peptide to precipitate, separating it from the soluble protecting group fragments and scavengers.

-

Cool the collected TFA filtrate.

-

In a separate, larger conical tube, add cold (–20°C) methyl-tert-butyl ether (MTBE) or diethyl ether (approx. 10 times the volume of the TFA filtrate).

-

Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

-

Allow the suspension to stand at –20°C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white solid is the crude peptide, ready for purification by HPLC.

III. Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise, particularly with "difficult sequences" prone to aggregation.[19][20]

-

Problem: Incomplete Coupling (Deletion Sequences)

-

Cause: Steric hindrance of the β-amino acid or aggregation of the growing peptide chain on the resin, which blocks access to the reactive N-terminus.[7][8]

-

Solution:

-

Use a more powerful coupling reagent: Switch from HBTU to HATU.

-

Increase coupling time and/or temperature: Extend the coupling reaction to 4 hours or more. Microwave-assisted SPPS can significantly accelerate coupling for difficult sequences.[21]

-

Double couple: Always perform a second coupling if the ninhydrin test is positive.

-

-

-

Problem: Peptide Aggregation

-

Cause: Certain hydrophobic sequences can fold and aggregate via intermolecular hydrogen bonds on the resin, leading to poor solvation and failed synthesis.[7][20] This is a significant issue in the synthesis of peptides like Amyloid-β.[7][19][20]

-

Solution:

-

Use specialized resins: Resins like PEG-PS (polyethylene glycol-polystyrene) can improve solvation of the growing chain.[7]

-

Incorporate "structure-breaking" elements: If synthesizing a long α,β-peptide, inserting a pseudoproline dipeptide can disrupt aggregation-prone secondary structures.

-

Change solvent: In severe cases, using a more chaotropic solvent like N-methylpyrrolidone (NMP) instead of DMF can help disrupt aggregation.

-

-

Conclusion

The solid-phase synthesis of peptides containing β-amino acids is a powerful tool for modern drug discovery and chemical biology. While the core principles of Fmoc/tBu SPPS remain the same, success hinges on recognizing and addressing the unique challenges posed by the altered backbone structure. By employing highly efficient coupling reagents like HATU, allowing for extended reaction times, and adhering to meticulous washing and cleavage procedures, researchers can reliably produce high-quality β-peptides. These synthetic molecules, with their enhanced stability and novel structural motifs, hold immense promise for the development of the next generation of peptide-based therapeutics.

References

- Solid phase peptide synthesis methods and associated systems - Google Patents.

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications.

- What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.

- Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating | The Journal of Organic Chemistry - ACS Publications.

- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - PubMed.

- Overview of Fmoc Amino Acids - ChemPep.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Peptide synthesis - Wikipedia.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Amino Acid Derivatives for Peptide Synthesis.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Methods and protocols of modern solid phase peptide synthesis.

- Three Decades of Amyloid Beta Synthesis: Challenges and Advances - Frontiers.

- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents.

- Coupling Reagents - Aapptec Peptides.

- Cleavage Cocktails; Reagent B - Aapptec Peptides.

- Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC.

- Design and synthesis of beta-peptides with biological activity - PubMed.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.

- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu | Request PDF - ResearchGate.

- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

- Selecting Orthogonal Building Blocks - Sigma-Aldrich.

- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.

- Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis - Benchchem.

- Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate.

- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - ResearchGate.

- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.

- Structure of Various Protecting Groups Used In SPPS. - ResearchGate.

- Protecting Groups in Peptide Synthesis - PubMed - NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 8. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 15. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Incorporation of 3-(Fmoc-amino)-L-alanine Scaffolds for Post-Translational Modification Mimicry

Executive Summary & Scientific Rationale

The incorporation of 3-(Fmoc-amino)-L-alanine —chemically known as

The Dap scaffold offers a shorter side chain (one methylene group vs. four in Lys), providing a rigid "chemical handle" that is essential for:

-

Isopeptide Bond Formation: Synthesizing ubiquitinated or SUMOylated peptides with enhanced stability.

-

Bioorthogonal Ligation: Serving as a precursor for azide-alkyne cycloadditions (via conversion to azido-alanine).

-

FRET Studies: Positioning fluorophores closer to the peptide backbone to study folding dynamics.

Critical Technical Challenge: The use of Fmoc-Dap derivatives in Solid-Phase Peptide Synthesis (SPPS) is plagued by a notorious side reaction:

Strategic Planning: The Orthogonal Protection Matrix

To incorporate 3-(Fmoc-amino)-L-alanine into a peptide chain, one cannot use the symmetric Fmoc-Dap(Fmoc)-OH reagent (except at the N-terminus), as removing the

Instead, we utilize Fmoc-L-Dap(Mtt)-OH or Fmoc-L-Dap(Alloc)-OH . The choice depends on the target PTM.

| Target PTM | Recommended Reagent | Deprotection Mechanism | Why? |

| Ubiquitination / SUMOylation | Fmoc-Dap(Mtt)-OH | 1% TFA / DCM (Acid Labile) | Allows selective side-chain exposure on-resin while peptide remains anchored. |

| Acetylation / Methylation | Fmoc-Dap(ivDde)-OH | 2% Hydrazine / DMF | Orthogonal to acid-labile linkers; mild conditions preserve sensitive residues (Trp, Met). |

| Stapled Peptides / Cyclization | Fmoc-Dap(Alloc)-OH | Pd(PPh | Completely orthogonal to both Fmoc (base) and Boc (acid) chemistry. |

Detailed Experimental Protocols

Protocol A: Site-Specific Incorporation via SPPS (preventing Lactamization)

Objective: Couple Fmoc-Dap(Mtt)-OH without inducing

Reagents:

-